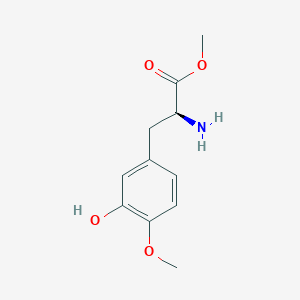

![molecular formula C37H38O20 B1640401 Quercetin-3-O-[2-O-(6-O-E-Feruloyl)-β-D-Glucopyranosyl]-β-D-Galactopyranosid CAS No. 448948-20-7](/img/structure/B1640401.png)

Quercetin-3-O-[2-O-(6-O-E-Feruloyl)-β-D-Glucopyranosyl]-β-D-Galactopyranosid

Übersicht

Beschreibung

Quercetin 3-O-[2-O-(6-O-E-feruloyl)-beta-D-glucopyranosyl]-beta-D-galactopyranoside is a complex flavonoid glycoside derived from quercetin, a natural antioxidant found in many fruits and vegetables. This compound is known for its potential health benefits, including anti-inflammatory, anti-cancer, and antioxidant properties.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.

Biology: Investigated for its role in modulating cellular processes and signaling pathways.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, cardiovascular disorders, and neurodegenerative conditions.

Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products.

Wirkmechanismus

Target of Action

The primary targets of this compound are the microphthalmia-associated transcription factor (MITF) , a key melanogenic regulatory factor, and melanogenic enzymes such as tyrosinase (TYR) and tyrosinase-related protein-1 (TRP-1) and 2 (TRP-2) . These targets play a crucial role in melanogenesis, the process of melanin production in the skin.

Mode of Action

The compound, also known as CC7, interacts with its targets by upregulating their expression levels . This interaction is facilitated by the upregulation of the phosphorylation of stress-regulated protein kinase (p38) and c-Jun N-terminal kinase (JNK). Additionally, CC7 upregulates phosphor-protein kinase B (Akt) and Glycogen synthase kinase-3 beta (GSK-3β), which increases the content of β-catenin in the cell cytoplasm .

Biochemical Pathways

The compound affects the MAPKs and Akt/GSK3β/β-Catenin signaling pathways . The upregulation of these pathways leads to an increase in melanin synthesis and tyrosinase activity, promoting melanogenesis .

Result of Action

The result of the compound’s action is an increased melanogenesis effect in B16 cells . This effect is accompanied by stimulated melanin content and intracellular tyrosinase activity . The compound demonstrates a melanogenic-promoting effect without exhibiting cytotoxicity .

Action Environment

Environmental factors such as heat, pH, and metal ions may impact the chemical stability of quercetin during food preparation and storage . These factors could potentially influence the compound’s action, efficacy, and stability. Furthermore, the use of delivery technologies, such as lipid-based carriers, nanoparticles, inclusion complexes, micelles, and conjugate-based encapsulation, has the potential to increase the stability and bioavailability of quercetin and, consequently, its health advantages .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthetic routes for this compound typically involve the glycosylation of quercetin with specific sugar moieties. The reaction conditions may include the use of protecting groups, activation agents, and catalysts to ensure the selective formation of the desired glycosidic bonds.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes from natural sources, such as plants, followed by chemical modifications to achieve the desired glycosylation. Advanced techniques like chromatography and crystallization are employed to obtain high-purity compounds.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and metal catalysts.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve halogenating agents and nucleophiles.

Major Products Formed:

Oxidation: Quercetin derivatives with altered hydroxyl groups.

Reduction: Reduced forms of quercetin glycosides.

Substitution: Substituted quercetin glycosides with different functional groups.

Vergleich Mit ähnlichen Verbindungen

Quercetin 3-O-glucoside

Quercetin 3-O-rutinoside

Quercetin 3-O-galactoside

Quercetin 3-O-xyloside

This comprehensive overview highlights the significance of quercetin 3-O-[2-O-(6-O-E-feruloyl)-beta-D-glucopyranosyl]-beta-D-galactopyranoside in scientific research and its potential applications in various fields

Eigenschaften

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H38O20/c1-51-21-8-14(2-5-18(21)41)3-7-25(44)52-13-24-28(46)30(48)32(50)36(55-24)57-35-31(49)27(45)23(12-38)54-37(35)56-34-29(47)26-20(43)10-16(39)11-22(26)53-33(34)15-4-6-17(40)19(42)9-15/h2-11,23-24,27-28,30-32,35-43,45-46,48-50H,12-13H2,1H3/b7-3+/t23-,24-,27+,28-,30+,31+,32-,35-,36+,37+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHCPMKLCPDUEY-XLXDBILHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3C(C(C(OC3OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H]([C@H]([C@H](O[C@H]3OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H38O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

802.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

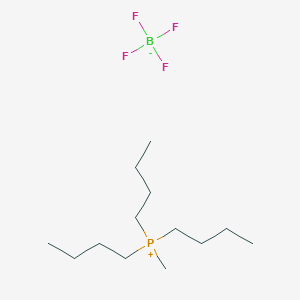

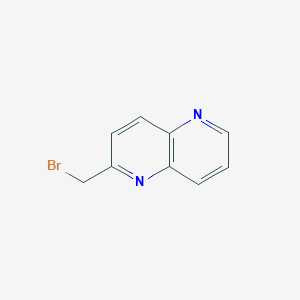

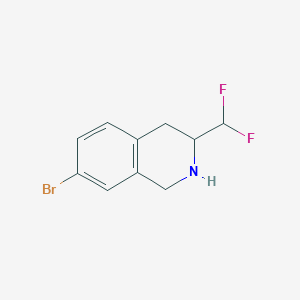

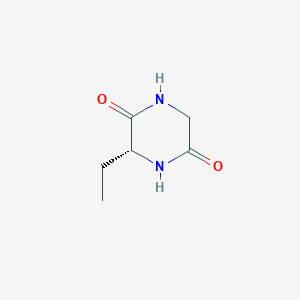

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B1640335.png)